(S)-Hesperetin Dibenzyl Ether
CAS No.:
Cat. No.: VC0204340
Molecular Formula: C₃₀H₂₆O₆
Molecular Weight: 482.52
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₀H₂₆O₆ |
---|---|
Molecular Weight | 482.52 |
Introduction
Chemical Structure and Identity
(S)-Hesperetin Dibenzyl Ether is a derivative of hesperetin in which two hydroxyl groups are protected with benzyl groups. The parent compound, hesperetin, is formally known as (S)-2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one or 3',5,7-Trihydroxy-4'-methoxyflavanone . The dibenzyl ether derivative maintains the core structure of hesperetin while incorporating two benzyl protecting groups at specific hydroxyl positions. This modification significantly alters the compound's physical properties while preserving the stereochemistry at the C-2 position, as indicated by the "(S)-" prefix in its name.
Structural Relationship to Hesperetin
Hesperetin itself belongs to the flavanone class of flavonoids, characterized by a 2,3-dihydro-2-phenylchromen-4-one backbone . The (S) designation indicates the specific stereochemistry at the C-2 position of the molecule, which is crucial for its biological activity. In (S)-Hesperetin Dibenzyl Ether, the addition of benzyl groups serves as a protection strategy for selective hydroxyl groups, which is a common approach in organic synthesis to prevent unwanted side reactions during chemical modifications.
Physical and Chemical Properties
The physical and chemical properties of (S)-Hesperetin Dibenzyl Ether have been documented in various chemical databases and research publications. These properties are essential for researchers working with this compound in synthetic and analytical applications.
Basic Physical Properties
The following table summarizes the key physical and chemical properties of (S)-Hesperetin Dibenzyl Ether:
Property | Value |
---|---|
Molecular Formula | C30H26O6 |
Molecular Weight | 482.52 g/mol |
Physical Appearance | Yellow Solid |
Solubility | Soluble in DCM (Dichloromethane) |
CAS Number | Not Available (N/A) |
Catalog Reference | RCLST555982 |
These physical characteristics are important for identification and handling of the compound in laboratory settings .
Spectroscopic Properties
Synthetic Applications
(S)-Hesperetin Dibenzyl Ether serves primarily as an intermediate in organic synthesis, particularly in the preparation of (S)-Hesperetin and its derivatives. The dibenzyl protection strategy is commonly employed in flavonoid chemistry to selectively modify reactive hydroxyl groups.
Role in Hesperetin Synthesis
According to available data, (S)-Hesperetin Dibenzyl Ether is a key intermediate in the synthesis pathway of (S)-Hesperetin (H289480), which is a naturally occurring flavanone found in citrus fruits . The benzyl protection allows for selective chemical modifications at unprotected positions, with subsequent deprotection yielding the desired hesperetin derivative.
As a reference standard, (S)-Hesperetin Dibenzyl Ether plays an important role in analytical chemistry, particularly in the identification and quality control of related compounds.
Use as Reference Standard
Relationship to Bioactive Flavanones
(S)-Hesperetin Dibenzyl Ether's significance extends beyond its role as a synthetic intermediate due to its relationship with bioactive flavanones.
Flavanone Classification
As a derivative of hesperetin, (S)-Hesperetin Dibenzyl Ether belongs to the flavanone subclass of flavonoids. Flavanones are characterized by their 2,3-dihydro-2-phenylchromen-4-one structure and are widely distributed in citrus fruits . The stereochemistry at C-2 (the "S" configuration) is a critical determinant of biological activity in these compounds.
Structural Features and Biological Relevance
While the dibenzyl ether derivative itself may have limited direct biological applications due to the protected hydroxyl groups, its parent compound hesperetin exhibits various biological activities. Hesperetin derivatives have been investigated for their potential as acetylcholinesterase (AChE) inhibitors for treating Alzheimer's disease . These derivatives target both the peripheral anionic site (PAS) and catalytic active site (CAS) of AChE, suggesting dual-site inhibitory activity.
Research and Development Applications
The development of hesperetin derivatives represents an active area of pharmaceutical research, with (S)-Hesperetin Dibenzyl Ether playing a role in this broader context.
Pharmaceutical Research
Recent research has explored the development of hesperetin derivatives as potential therapeutic agents. For example, novel hesperetin derivatives have been designed and synthesized as dual-site acetylcholinesterase inhibitors with potential applications in Alzheimer's disease treatment . These compounds demonstrate stronger inhibitory activity against AChE and higher selectivity than butyrylcholinesterase (BuChE), with selectivity index values ranging from 68 to 305.
Future Research Directions
Based on the current state of research involving (S)-Hesperetin Dibenzyl Ether and related compounds, several promising directions for future investigation can be identified.
Expanded Pharmaceutical Applications
The structural relationship between (S)-Hesperetin Dibenzyl Ether and bioactive hesperetin derivatives suggests potential for developing novel pharmaceutical compounds. The selective protection strategy offered by the dibenzyl ether functionality could enable the creation of more targeted and efficacious derivatives for various therapeutic applications.
Analytical Method Development
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